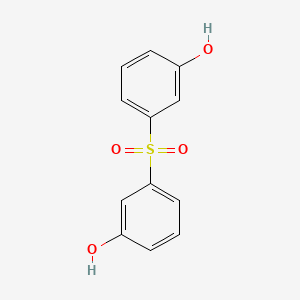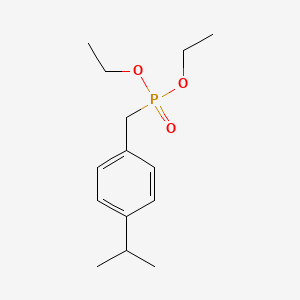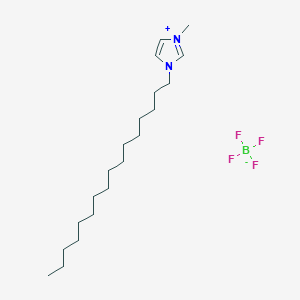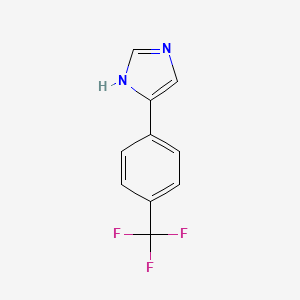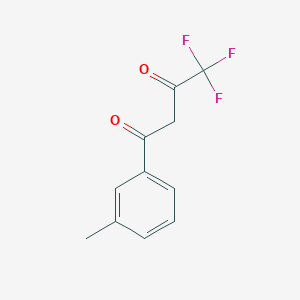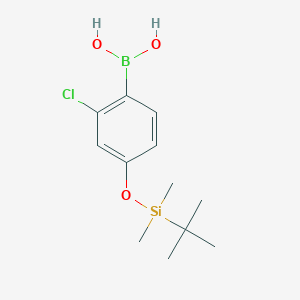
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid
Overview
Description
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) ether and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the phenyl ring can be achieved using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂Pin₂) as the boron source .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The chlorine substituent can be reduced to form the corresponding phenylboronic acid.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. Typical reaction conditions involve mild temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
Major products formed from these reactions include phenols, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic acid functional group, which can interact with various molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butyldimethylsilyl and chlorine substituents, making it less sterically hindered and more reactive.
4-Chlorophenylboronic acid: Similar structure but without the tert-butyldimethylsilyl group, leading to different reactivity and stability.
4-(tert-Butyldimethylsilyl)phenylboronic acid: Similar but lacks the chlorine substituent, affecting its electronic properties and reactivity.
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid is unique due to the combination of the tert-butyldimethylsilyl and chlorine substituents, which provide enhanced stability, selectivity, and unique reactivity compared to other boronic acids.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSMCFBSUNQTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610820 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412343-21-6 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


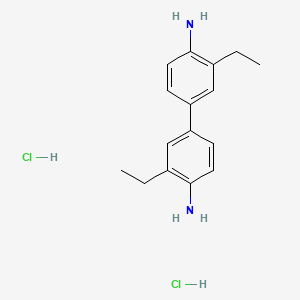
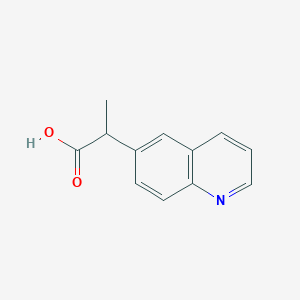
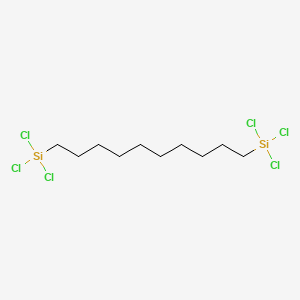
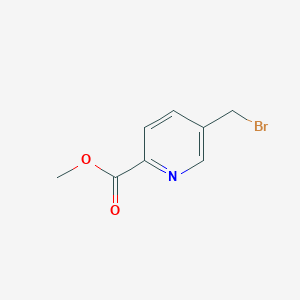
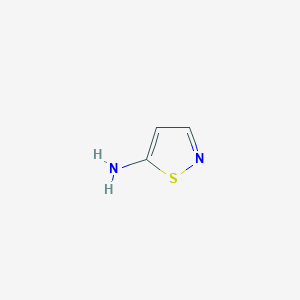
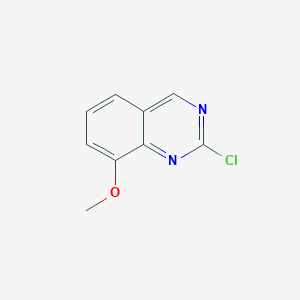
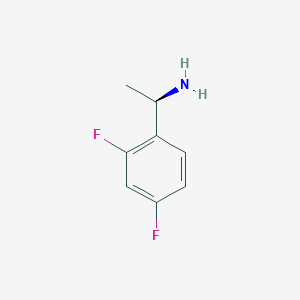
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
